2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H11F2NO2 |
|---|---|
Molecular Weight |
179.16 g/mol |
IUPAC Name |
2,2-difluoro-3-pyrrolidin-1-ylpropanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9,6(11)12)5-10-3-1-2-4-10/h1-5H2,(H,11,12) |
InChI Key |
RWHMKRUDZVVMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine with a suitable fluorinated precursor. One common method is the reaction of pyrrolidine with 2,2-difluoropropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of difluoroketones or difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols or difluoroamines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Acidity and Solubility
- Pyrrolidine vs. Dioxopyrrolidine: The dioxopyrrolidine group in C₇H₉NO₄ introduces polar ketone functionalities, reducing lipophilicity compared to the non-oxidized pyrrolidine in the target compound .
Q & A
Q. What are the common synthetic routes for 2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid, and how are fluorination steps optimized?
The synthesis typically involves introducing fluorine atoms via reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, fluorination of a β-keto ester intermediate followed by coupling with pyrrolidine is a standard approach. Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to minimize side products like defluorination or over-fluorination . Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product.
Q. How is the structural integrity of 2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid validated?
Characterization relies on:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on analogous fluorinated pyrrolidine derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during fluorination of β-keto ester precursors?
Competing pathways, such as radical intermediates or acid-catalyzed rearrangements, can lead to byproducts like α-fluorinated isomers. Computational studies (DFT) help identify transition states and optimize reaction trajectories to favor the desired β-fluorination . Kinetic monitoring via in-situ IR spectroscopy is recommended to track intermediate stability.
Q. How do the fluorine atoms influence the compound’s solubility and bioavailability in pharmacological studies?
Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Comparative studies with non-fluorinated analogs show:
Q. What strategies resolve contradictions in reported pKa values for fluorinated propanoic acids?
Discrepancies arise from solvent effects (e.g., DMSO vs. water) and measurement techniques (potentiometric vs. spectrophotometric). Standardization using buffer systems with ionic strength adjustments (e.g., 0.15 M KCl) improves reproducibility. Computational pKa prediction tools (e.g., COSMO-RS) provide supplementary validation .
Q. How does the pyrrolidine ring’s conformation affect the compound’s reactivity in nucleophilic acyl substitution reactions?
The pyrrolidine’s chair conformation sterically shields the carbonyl group, reducing reactivity toward bulky nucleophiles. Ring puckering dynamics (studied via variable-temperature NMR) modulate accessibility to the electrophilic center. Substituents on pyrrolidine (e.g., methyl groups) can further tune steric effects .
Methodological Guidance
Q. What analytical techniques are recommended for quantifying trace impurities in bulk samples?
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like G-protein-coupled receptors. Focus on fluorine’s electrostatic potential and pyrrolidine’s hydrogen-bonding capacity. Validate predictions with SPR or ITC binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
